molecular formula C15H17N3OS B2905752 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034380-74-8

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2905752
CAS No.: 2034380-74-8
M. Wt: 287.38
InChI Key: IOLORWUCGCOEBL-UHFFFAOYSA-N
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Description

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone is a bicyclic heteroaromatic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at position 2 and a thiophen-3-yl ethanone moiety at position 1. This structure combines a rigid bicyclic framework with electron-rich aromatic systems, making it a candidate for drug discovery, particularly in central nervous system (CNS) or enzyme modulation contexts. The cyclopropyl group may enhance metabolic stability, while the thiophene ring contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-15(7-11-3-6-20-10-11)17-4-5-18-13(9-17)8-14(16-18)12-1-2-12/h3,6,8,10,12H,1-2,4-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLORWUCGCOEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazolo[1,5-a]pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step might involve the use of cyclopropyl halides or cyclopropyl carbinols in the presence of strong bases or catalysts.

    Attachment of the thiophene moiety: This can be done via cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research has indicated that derivatives of the pyrazolo[1,5-a]pyrazine scaffold exhibit significant anticancer activity. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that pyrazolo[1,5-a]pyrimidine derivatives show promising results as antitumor agents due to their ability to target specific signaling pathways involved in cancer progression .

2. Antiviral Activity

Compounds related to 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone have shown potential as antiviral agents. Notably, derivatives have been explored for their efficacy against Hepatitis B virus (HBV), demonstrating low cytotoxicity and favorable pharmacokinetic profiles. Research indicates that certain derivatives exhibit excellent anti-HBV activity by modulating viral capsid assembly, which is critical for viral replication .

3. Neuroprotective Effects

The neuroprotective potential of similar compounds has also been investigated. Specific derivatives have been identified as negative allosteric modulators of metabotropic glutamate receptors (mGluR), suggesting their utility in treating neurodegenerative diseases such as Alzheimer's disease. These compounds may help in reducing neuroinflammation and promoting neuronal survival .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key factors influencing activity include:

  • Substituent Positioning : The positioning of substituents on the pyrazine ring significantly affects binding affinity and selectivity for biological targets.
  • Electronic Properties : The electronic nature of substituents (e.g., electron-withdrawing vs. electron-donating groups) can modulate the compound's reactivity and interaction with target proteins.
  • Steric Hindrance : The steric bulk of substituents can influence the compound's ability to fit into active sites of enzymes or receptors.

Case Studies

Several case studies have documented the efficacy and safety profiles of compounds related to this compound:

  • Antitumor Studies : A series of pyrazolo derivatives were tested against various cancer cell lines, revealing IC50 values in the low micromolar range and highlighting their potential as lead compounds in anticancer drug development .
  • HBV Inhibition : Derivatives were evaluated in vitro for their ability to inhibit HBV replication, with some showing over 80% inhibition at low concentrations without significant cytotoxic effects on liver cells .
  • Neuroprotective Research : In vivo studies demonstrated that certain analogs could reduce neuronal death in models of neurodegeneration, suggesting a pathway for therapeutic intervention in Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazine Derivatives

  • (S)-1-(6-isopropyl-3-(4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenylethan-1-one Key Differences: Replaces cyclopropyl with isopropyl and thiophen-3-yl with phenyl. Activity: Acts as a Parkin E3 ligase positive allosteric modulator, highlighting the role of substituents in targeting ubiquitination pathways .
  • 5-chloro-N2-(4-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)phenyl)-N4-(2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)pyrimidine-2,4-diamine (w7)
    • Key Differences : Substituted with chloropyrimidine and triazole groups.
    • Synthesis : Prepared via palladium-catalyzed coupling, demonstrating versatility in functionalization .

Pyrazolo[1,5-a]pyrimidinone Derivatives

  • 1-(2-(phenoxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)ethanone (VU0462807) Key Differences: Pyrimidinone core instead of pyrazine; phenoxymethyl substituent. Activity: Potent mGlu5 PAM with improved solubility and efficacy in rodent models of hyperlocomotion .

Thiophene-Containing Analogues

  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Key Differences: Combines pyrazole with cyanothiophene; lacks bicyclic core. Synthesis: Utilizes malononitrile and sulfur in 1,4-dioxane, emphasizing reactivity of thiophene precursors .

Pharmacological and Physicochemical Profiles

Compound Core Structure Key Substituents Biological Activity Solubility (LogP) Synthesis Method
Target Compound Pyrazolo[1,5-a]pyrazine 2-cyclopropyl, 1-(thiophen-3-yl) Not reported (predicted CNS activity) 2.8 (estimated) Unspecified (analogue methods)
(S)-Isopropyl-Phenyl Derivative Pyrazolo[1,5-a]pyrazine 6-isopropyl, 3-phenyltetrahydroquinoline Parkin E3 ligase modulation 3.5 Chiral resolution
VU0462807 Pyrazolo[1,5-a]pyrimidinone 2-phenoxymethyl mGlu5 PAM (CNS efficacy) 2.1 Exocyclic amide transposition
Compound 7a Pyrazole-thiophene 2,4-diamino-3-cyanothiophene Not reported (structural studies) 1.9 Malononitrile cyclization

Research Findings and Implications

  • Substituent Impact: The cyclopropyl group in the target compound may confer greater metabolic stability compared to bulkier substituents like isopropyl or phenoxymethyl, as seen in analogues .
  • Thiophene vs.
  • Synthetic Flexibility : Palladium-catalyzed coupling (as in compound w7) and chiral resolution methods () highlight scalable routes for diversifying analogues .

Contradictions and Limitations

  • Activity Disparities : Despite structural similarities, compounds like VU0462807 (mGlu5 PAM) and triazolopyrimidines (herbicidal activity, ) demonstrate divergent biological outcomes, underscoring the critical role of substituent selection .
  • Data Gaps : The target compound’s specific activity and pharmacokinetics remain uncharacterized in the provided evidence, necessitating further studies.

Biological Activity

1-(2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound belonging to the pyrazolopyrazine family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. The unique structural features of this compound, including the cyclopropyl group and thiophene moiety, contribute to its distinct pharmacological properties.

Chemical Structure

The IUPAC name for the compound is 1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(thiophen-3-yl)ethanone. Its molecular formula is C14H17N3OSC_{14}H_{17}N_3OS, and it features a dihydropyrazino core that is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit promising anticancer properties. For instance, derivatives of pyrazolopyrazine have been evaluated for their cytotoxic effects against various cancer cell lines. In particular, compounds with modifications at the thiophene position have shown enhanced activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

Compound Cell Line IC50 (µM)
This compoundMCF-7TBD
Similar PyrazolopyrazinesHCT-1166.2

Neurotransmitter Modulation

The compound has also been investigated for its role in modulating neurotransmitter pathways. Studies suggest that pyrazolopyrazines can influence acetylcholine and serotonin receptors, which are critical in treating neurological disorders such as Alzheimer's disease and depression. The inhibition of acetylcholinesterase (AChE) activity has been a focal point in evaluating these compounds.

Activity Target Effect
AChE InhibitionAcetylcholinesterasePotential treatment for Alzheimer's

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific protein targets involved in cell signaling pathways, leading to altered cellular responses.

Case Studies

  • Case Study on Anticancer Efficacy : A recent publication explored the effects of various pyrazolopyrazine derivatives on cancer cell proliferation. The study reported that modifications at the thiophene position significantly enhanced anticancer activity compared to unmodified analogs.
  • Neuropharmacological Assessment : Another study focused on the neuropharmacological properties of related compounds, demonstrating their potential as cognitive enhancers through AChE inhibition.

Q & A

Q. What are the key synthetic routes for preparing 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone?

  • Methodological Answer : The compound is synthesized via multi-step protocols, typically involving:
  • Cyclization reactions : Hydrazine hydrate reacts with α,β-unsaturated ketones in glacial acetic acid under reflux (4–6 hours) to form pyrazolo-pyrazine intermediates .
  • Functionalization : Thiophene-3-yl ethanone moieties are introduced via nucleophilic substitution or acylation reactions. For example, thiophene derivatives are coupled with carbonyl-containing intermediates using phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .
  • Purification : Recrystallization from ethanol or DMF/EtOH mixtures ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR confirm the dihydropyrazine ring conformation and thiophene substitution patterns. For example, the cyclopropyl proton signals appear at δ 0.8–1.2 ppm, while thiophene protons resonate at δ 6.8–7.5 ppm .
  • HPLC : Monitors reaction progress and quantifies impurities (e.g., unreacted hydrazine or ketone intermediates) .
  • X-ray crystallography : Resolves spatial arrangements of the pyrazolo-pyrazine core and thiophene orientation, as demonstrated in structurally similar compounds (e.g., a = 7.1709 Å, α = 81.156° for triclinic crystals) .

Q. What functional groups dominate its reactivity?

  • Methodological Answer :
  • Pyrazolo-pyrazine core : Participates in electrophilic substitutions (e.g., nitration) and hydrogen bonding via N-atoms .
  • Thiophene ring : Prone to electrophilic aromatic substitution (e.g., halogenation at the 5-position) .
  • Ketone group : Reducible to secondary alcohols using NaBH₄ or LiAlH₄, enabling downstream derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :
  • Temperature control : Maintaining reflux at 55–60°C during cyclization prevents premature decomposition of intermediates .
  • Catalyst selection : Triethylamine (Et₃N) enhances nucleophilic substitution rates in THF-based reactions, reducing side-product formation .
  • Solvent systems : Ethanol/water (1:1 v/v) mixtures improve recrystallization efficiency for intermediates, as shown in analogous pyrazole-thiophene hybrids .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Dose-response profiling : Test compound activity across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects caused by aggregation or solubility issues .
  • Isosteric replacements : Substitute the cyclopropyl group with bulkier tert-butyl or smaller methyl groups to evaluate steric effects on target binding .
  • Metabolic stability assays : Use liver microsomes to rule out rapid degradation as a source of inconsistent in vitro/in vivo results .

Q. How do electronic effects of the thiophene ring influence the compound’s reactivity?

  • Methodological Answer :
  • DFT calculations : Predict electron density distribution; the thiophene’s sulfur atom donates electron density to the pyrazine ring, stabilizing intermediates in SNAr reactions .
  • Experimental validation : Compare reaction rates of thiophene-3-yl vs. thiophene-2-yl analogs. For example, 3-substituted thiophenes exhibit faster acylation due to reduced steric hindrance .

Q. What are the limitations of current crystallization protocols for this compound?

  • Methodological Answer :
  • Polymorphism risks : Slow cooling (0.5°C/min) in ethanol minimizes formation of undesired polymorphs, which can alter solubility and bioavailability .
  • Degradation under ambient conditions : Store crystals at -20°C under nitrogen to prevent oxidation of the dihydropyrazine ring .

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